4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
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Overview
Description
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, also known as oxamyl, is a carbamate insecticide that is widely used in agricultural practices for pest control. The compound is known for its fast-acting and broad-spectrum insecticidal activity, making it an important tool for farmers and growers to protect their crops from insect damage.
Mechanism of Action
Oxamyl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter that causes overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Oxamyl has been shown to have a low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms. The compound is rapidly metabolized in mammals, with the primary metabolite being N-methylcarbamoyloxime. Oxamyl has been found to cause mild irritation to the eyes and skin, but there is no evidence of long-term effects on human health.
Advantages and Limitations for Lab Experiments
Oxamyl is a highly effective insecticide that is widely used in agricultural practices. The compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for pest control. However, the use of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is limited by its potential toxicity to non-target organisms and the development of resistance in insect populations.
Future Directions
There are several areas of research that could be explored in the future to improve the effectiveness and safety of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate. These include the development of new formulations that reduce the risk of environmental contamination, the identification of new targets for insecticidal activity, and the investigation of the potential for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate to be used in combination with other insecticides to reduce the risk of resistance development. Additionally, research could be conducted to explore the potential for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate to be used in the control of other pests, such as plant diseases and weeds.
Synthesis Methods
Oxamyl is synthesized by reacting 3-hydroxy-N-methyl-2-oxazolidinone with ethyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to form 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate. The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a complex process that requires careful handling and precise conditions to ensure a high yield of the final product.
Scientific Research Applications
Oxamyl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. The compound is commonly used in the control of aphids, thrips, mites, and other pests in vegetable crops, fruit trees, and ornamental plants. Oxamyl has also been used for the control of soil-borne pests such as nematodes and wireworms.
properties
IUPAC Name |
(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCQBGDDPBJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1OC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate | |
CAS RN |
24240-89-9 |
Source
|
Record name | 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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